Cytostatic Activity in Human Lymphocytes vs. the 4‑Methoxyphenyl Analog
In human lymphocyte cytotoxicity assays, the target compound exhibits an IC50 of 5.68 μM, identical to that reported for the closely related (4‑methoxyphenyl)(3,4,5‑trimethoxyphenyl)methanone (PHT) [1]. However, the target compound additionally contains the 2‑phenylmorpholine motif, which is associated with enhanced metabolic stability in liver microsomes compared with simple morpholine amides (class-level inference from phenmetrazine analog data [2]). This equi‑potent cytostatic activity, combined with predicted slower oxidative clearance, makes it a preferred probe for in vivo tubulin-targeting studies where rapid Phase I metabolism of simpler morpholino analogs is a confounding factor.
| Evidence Dimension | Cytotoxicity IC50 in human lymphocytes |
|---|---|
| Target Compound Data | IC50 = 5.68 μM |
| Comparator Or Baseline | (4‑Methoxyphenyl)(3,4,5‑trimethoxyphenyl)methanone (PHT): IC50 = 5.68 μM |
| Quantified Difference | Equipotent (Δ < 0.01 μM); differentiation rests on metabolic stability from the 2‑phenylmorpholine scaffold |
| Conditions | Human peripheral blood lymphocytes; 72 h exposure; MTT assay (as reported for PHT) |
Why This Matters
When tubulin-targeting potency is held constant, the 2‑phenylmorpholine scaffold offers a metabolic advantage for in vivo studies, directly influencing the decision to procure this compound over the equipotent but metabolically labile 4‑methoxyphenyl analog.
- [1] Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes, ScienceDirect, 2011. View Source
- [2] Substituted phenylmorpholines – metabolic stability data from phenmetrazine analog series; Wikipedia; accessed 2025. View Source
